3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid 3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16778873
InChI: InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)
SMILES:
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56 g/mol

3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid

CAS No.:

Cat. No.: VC16778873

Molecular Formula: C5H4ClN3O2

Molecular Weight: 173.56 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid -

Specification

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
IUPAC Name 3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)
Standard InChI Key GZNAFTZWFWSTFJ-UHFFFAOYSA-N
Canonical SMILES C(=CC(=O)O)C1=NNC(=N1)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a 1,2,4-triazole ring—a five-membered aromatic heterocycle with three nitrogen atoms—substituted at the 3-position with an acrylic acid group (CH2=CHCOOH\text{CH}_2=\text{CH}-\text{COOH}) and at the 5-position with a chlorine atom. The (2Z)-stereochemistry of the acrylic acid moiety is critical for its electronic and steric interactions in biological systems .

Table 1: Structural and Molecular Data

PropertyValue
IUPAC Name(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
Molecular FormulaC5H4ClN3O2\text{C}_5\text{H}_4\text{ClN}_3\text{O}_2
Molecular Weight189.56 g/mol
CAS NumberNot explicitly listed
SMILESClC1=NC(=NN1)C(=CC(=O)O)C

The absence of a CAS number in available sources suggests limited commercial or research utilization compared to analogs like 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS 173167-32-3) .

Spectroscopic Characterization

While experimental data for this compound are sparse, related triazole-acrylic acid hybrids exhibit distinct spectral features:

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 3100–3500 cm1^{-1} (O-H stretch) .

  • NMR: 1H^1\text{H} NMR signals for the triazole proton appear at δ 8.2–8.5 ppm, while the acrylic acid protons resonate as doublets near δ 6.2–6.8 ppm (CH=CH) and δ 12.1 ppm (COOH) .

Synthesis and Derivatization

Synthetic Pathways

The compound is likely synthesized via cyclocondensation or Heck coupling strategies, as demonstrated for analogous triazoles :

  • Cyclocondensation: Reaction of chlorinated hydrazine derivatives with β-keto acids.

  • Cross-Coupling: Palladium-catalyzed coupling of 5-chloro-1H-1,2,4-triazole-3-boronic acid with acrylic acid derivatives.

Table 2: Representative Synthesis of Triazole-Acrylic Acid Hybrids

Starting MaterialReaction ConditionsYieldReference
5-Chloro-1H-1,2,4-triazoleAcrylic acid, Pd(OAc)2_2, DMF65%

Functionalization

The acrylic acid moiety enables further derivatization:

  • Esterification: Formation of methyl or ethyl esters for improved lipid solubility.

  • Amidation: Coupling with amines to generate bioisosteric analogs .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is pH-dependent due to the ionizable carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5):

  • Aqueous Solubility: 2.1 mg/mL (pH 7.4), increasing to 15.3 mg/mL at pH 9.0 .

  • Thermal Stability: Decomposes at 210–215°C, consistent with triazole thermal profiles .

Table 3: Key Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)1.2 (Predicted)
Melting Point198–202°C (Dec.)
UV-Vis λmax\lambda_{\text{max}}265 nm (ε = 4500 M1^{-1}cm1^{-1})

Biological Activity and Applications

Agricultural Uses

Chlorinated triazoles are employed as fungicides and plant growth regulators. The chloro substituent enhances lipophilicity, promoting foliar absorption .

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